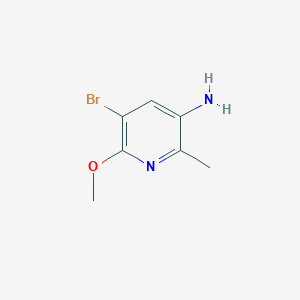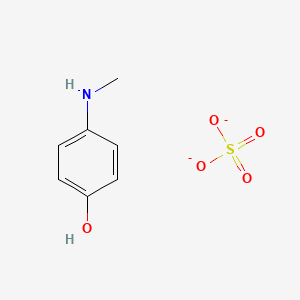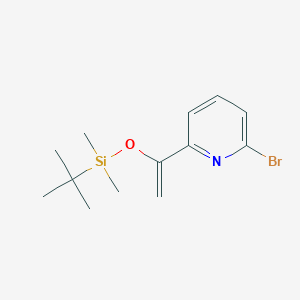
Bis(methacryloyloxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylsilanediyl bis(2-methylacrylate) is a compound that belongs to the class of silane-based cross-linkers. It is characterized by the presence of two methacrylate groups attached to a dimethylsilanediyl core. This compound is used in various applications due to its ability to form cross-linked polymer networks, which impart desirable mechanical and chemical properties to the resulting materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylsilanediyl bis(2-methylacrylate) can be synthesized through the condensation of 2-hydroxyethyl methacrylate with dichlorodimethylsilane in the presence of triethylamine. The reaction typically takes place in a solvent such as toluene at elevated temperatures around 70°C. The process involves the formation of a silane-based cross-linker that can copolymerize with methyl methacrylate through free-radical cross-linking copolymerization .
Industrial Production Methods
In industrial settings, the production of dimethylsilanediyl bis(2-methylacrylate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylsilanediyl bis(2-methylacrylate) primarily undergoes free-radical polymerization reactions. It can also participate in other types of reactions such as oxidation and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions
Free-Radical Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) in solvents like toluene or 1,4-dioxane.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic reagents such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include cross-linked polymer networks, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. These properties make the resulting materials suitable for various industrial applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which dimethylsilanediyl bis(2-methylacrylate) exerts its effects involves the formation of cross-linked polymer networks through free-radical polymerization. The methacrylate groups undergo polymerization, leading to the formation of covalent bonds between polymer chains. This cross-linking process imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylsilanediyl bis(2-methylacrylate) (Type A cross-linker)
- Methylphenylsilanediyl bis(2-methylacrylate) (Type B cross-linker)
- Diphenylsilanediyl bis(2-methylacrylate) (Type C cross-linker)
Uniqueness
Dimethylsilanediyl bis(2-methylacrylate) is unique due to its specific combination of methacrylate groups and dimethylsilanediyl core. This structure allows it to form highly stable and mechanically robust polymer networks. Compared to other similar compounds, it offers a balance of mechanical properties and chemical resistance, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
108250-43-7 |
|---|---|
Formule moléculaire |
C10H16O4Si |
Poids moléculaire |
228.32 g/mol |
Nom IUPAC |
[dimethyl(2-methylprop-2-enoyloxy)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O4Si/c1-7(2)9(11)13-15(5,6)14-10(12)8(3)4/h1,3H2,2,4-6H3 |
Clé InChI |
VTIWQXWZOGLEIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)O[Si](C)(C)OC(=O)C(=C)C |
Numéros CAS associés |
108250-43-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


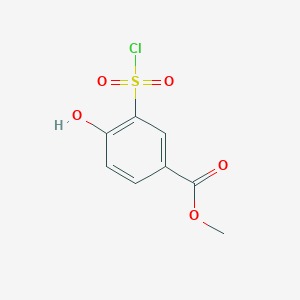
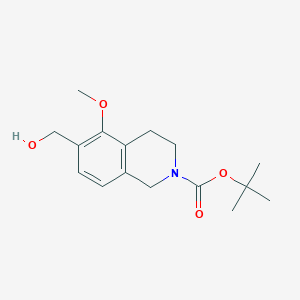
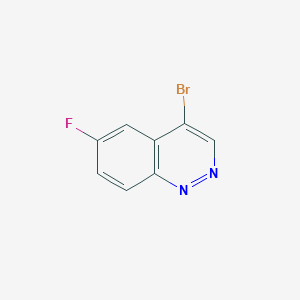
![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
![(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13916434.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)



